molecular formula C16H12Cl2O2 B562549 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one CAS No. 124345-10-4

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one

Cat. No. B562549
CAS RN: 124345-10-4
M. Wt: 307.17
InChI Key: KVZFTTORFMNPDL-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .


Synthesis Analysis

3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .


Molecular Structure Analysis

The molecular formula of 3,4-Dichlorophenyl isocyanate is C7H3Cl2NO . The average mass is 188.011 Da and the monoisotopic mass is 186.959167 Da .


Chemical Reactions Analysis

The antimicrobial mechanism underlying the bacteriostatic and bactericidal effects of triclocarban, a compound related to 3,4-Dichlorophenyl isocyanate, is believed to be an unspecific adsorption to cell membranes and interruption of their function .


Physical And Chemical Properties Analysis

3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . The molecular formula is C7H3Cl2NO .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been synthesized through different methods, including conventional, microwave (MW) irradiation with and without solvent, demonstrating its importance as a bioactive compound. Its structure was confirmed by spectroscopic techniques and X-ray crystal structure analysis (Kavitha et al., 2006).
  • Another study reports on the synthesis routes for this compound, highlighting an efficient pathway involving chiral benzylic alcohol catalytic asymmetric oxazaborolidine reduction and SN2 cuprate displacement, which underlines its significance in synthetic organic chemistry (Quallich & Woodall, 1992).
  • The crystal structure of this compound has been explored, providing insights into its crystalline form and highlighting its importance for understanding molecular interactions and properties (Sarala et al., 2006).

Catalysis and Chemical Transformations

  • Its application in catalytic processes, particularly in the oxidation of naphthalene by peracetic acid catalyzed by Mn(III) porphine-like complexes, has been studied. This showcases its role in facilitating chemical transformations, potentially contributing to environmental remediation or synthetic processes (Barkanova & Kaliya, 1999).

Material Science and Polymer Chemistry

  • In material science, a derivative of this compound has been integrated into electrochromic polymers, demonstrating the impact of substituent size on optical properties such as contrast ratio. This research indicates potential applications in smart materials and displays (Karabay et al., 2015).

Safety And Hazards

3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFTTORFMNPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657713
Record name 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one

CAS RN

124345-10-4
Record name 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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